molecular formula C7H13NO2 B1484834 1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol CAS No. 2157788-37-7

1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol

Cat. No.: B1484834
CAS No.: 2157788-37-7
M. Wt: 143.18 g/mol
InChI Key: MUHJWNNSBBOJQP-RNFRBKRXSA-N
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Description

1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound, in particular, features a cyclobutyl ring fused to an azetidine ring, with a hydroxyl group attached to the cyclobutyl ring.

Preparation Methods

The synthesis of 1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol can be achieved through various synthetic routes. One common method involves the diastereoselective synthesis of azetidines via the reduction of azetidin-2-ones. For instance, the treatment of azetidin-2-ones with sodium borohydride in isopropanol can lead to the formation of 2,3-disubstituted azetidines . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield diastereoselective products, while oxidation reactions can lead to the formation of corresponding ketones or aldehydes .

Mechanism of Action

The mechanism of action of 1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines are three-membered nitrogen-containing heterocycles, which are more reactive due to higher ring strain but less stable compared to azetidines . Azetidines, on the other hand, offer a balance of reactivity and stability, making them suitable for various applications in organic synthesis and medicinal chemistry . The presence of the cyclobutyl ring and hydroxyl group in this compound adds to its uniqueness, providing additional sites for functionalization and interaction with biological targets.

Properties

IUPAC Name

1-[(1R,2R)-2-hydroxycyclobutyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-3-8(4-5)6-1-2-7(6)10/h5-7,9-10H,1-4H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHJWNNSBBOJQP-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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